molecular formula C8H9BrO2 B1279410 1-Bromo-4-(methoxymethoxy)benzene CAS No. 25458-45-1

1-Bromo-4-(methoxymethoxy)benzene

Cat. No. B1279410
CAS RN: 25458-45-1
M. Wt: 217.06 g/mol
InChI Key: BDRBSCRINVJXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(methoxymethoxy)benzene is a chemical compound that is part of a broader class of brominated aromatic ethers. It is characterized by a bromine atom attached to the benzene ring and a methoxymethoxy group as a substituent. This compound is of interest due to its potential applications in organic synthesis and material science, as it can serve as a precursor or intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related brominated aromatic compounds has been explored in various studies. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from a methoxymethyl-substituted aryl methyl ether, demonstrating the feasibility of constructing complex molecules from simpler brominated precursors . Another study presented the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which, although differing in the alkyl chain, shares the brominated aromatic core with 1-Bromo-4-(methoxymethoxy)benzene . These syntheses typically involve halogenation reactions and careful control of reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex and is often studied using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was determined, showing a nearly perpendicular orientation of the bromobenzene ring to the fused-ring system . Similarly, the structures of various bromo- and bromomethyl-substituted benzenes were analyzed, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···π .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution and electrophilic addition. The electrochemical bromination of 4-methoxy toluene, for example, resulted in nuclear and side-chain bromination products . Nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with different nucleophiles produced alkoxy-, propylthio-, and amino-substituted derivatives . These reactions highlight the reactivity of brominated aromatics towards different nucleophiles and the potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Density functional theory (DFT) studies can provide insights into these properties, as seen in the analysis of 4-bromo-3-(methoxymethoxy) benzoic acid, where parameters such as ionization energy, hardness, and electrophilicity were determined . The influence of solvents on reactivity parameters was also studied, indicating that solvation can significantly alter the reactivity of these compounds. Additionally, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, showing the formation of two-dimensional architectures through hydrogen bonding and other non-covalent interactions .

Scientific Research Applications

Applications in Molecular Electronics

1-Bromo-4-(methoxymethoxy)benzene has been recognized as a valuable building block for molecular electronics, particularly for the construction of thiol end-capped molecular wires. It serves as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial components in the field of molecular electronics. The significance lies in the compound's ability to undergo efficient synthetic transformations, making it a versatile ingredient in creating intricate molecular structures (Stuhr-Hansen et al., 2005).

Role in Synthesis of Biologically Active Compounds

The compound is also pivotal in the total synthesis of biologically active, naturally occurring compounds. For instance, it has been used in the synthesis of complex brominated natural products, showcasing its role in creating compounds with potential biological significance. This highlights the compound's versatility and importance in synthetic organic chemistry (Akbaba et al., 2010).

Contribution to Chemical Reactivity Studies

Furthermore, 1-Bromo-4-(methoxymethoxy)benzene has been a subject of interest in computational chemistry, specifically in understanding its structure, vibrational analysis, and chemical reactivity descriptors. Studies involving this compound provide insights into its reactivity, which is valuable for predicting its behavior in various chemical processes. Such research contributes to a deeper understanding of the molecular characteristics and potential applications of the compound (Yadav et al., 2022).

Safety And Hazards

  • Hazard Statements : The compound is classified as harmful if swallowed (H302) .

properties

IUPAC Name

1-bromo-4-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRBSCRINVJXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440366
Record name 1-bromo-4-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(methoxymethoxy)benzene

CAS RN

25458-45-1
Record name 1-Bromo-4-(methoxymethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25458-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-4-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-(methoxymethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromophenol (0.50 g, 2.89 mmol) and dimethoxymethane (2.6 mL, 29.39 mmol) in DCM (60 mL) was added P2O5 (1.50 g, 10.57 mmol). The reaction mixture was stirred at for 1 h and insoluble precipitate was filtered off. Solid Na2CO3 was added to the solution and stirred for additional 10 min. The solid was filtered off and the solution was concentrated. Purification on a silica gel column gave the desired product as a clear oil (363 mg). NMR (CDCl3): 7.38 (d, 2H), 6.93 (d, 2H), 5.15 (s, 2H), 3.47 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 60% NaH in mineral oil (12.7 g, 31.8 mmol) in anhydrous THF (300 mL) at 0° C. was added 4-bromophenol (50.0 g, 28.9 mmol) dissolved in THF (100 mL) dropwise over 1 h. The reaction mixture was stirred at 0° C. for 30 min, and chloromethylmethyl ether (24.8 mL, 32.6 mmol) dissolved in THF (30 mL) was added dropwise over 20 min. The reaction mixture was stirred overnight at RT. Water (250 mL) was added, and the mixture was extracted with ether (3×250 mL). The combined ethereal extracts were washed with brine, dried (MgSO4), and concentrated. The residue was distilled under vacuum to afford 57.6 g (92%) of 86 as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 3.33 (s, 3H), 5.15 (s, 2H), 6.96 (d, J=9.0 Hz, 2H), 7.43 (d, J=9.0 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
24.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
92%

Synthesis routes and methods III

Procedure details

4-Methoxymethoxy-1-bromobenzene was prepared from formaldehyde dimethyl acetal and 4-bromophenol by the method of Y. P. Yardley and H. Fletcher, Synthesis 1976, p. 244. The boiling point of this derivative is 54° to 56° C. at 0.1 hPa, and the yield is 49 percent theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a reactor, 40 g of p-bromophenol and 200 ml of DMF (dimethylformamide) were charged, to which 10 g of a 60% NaH (sodium hydride) were gradually added to give a solution. To the solution, 18 g of methoxymethyl chloride were added dropwise with stirring at a temperature of 30° C. or lower, and reacted overnight at room temperature to give a reaction solution. The reaction solution was poured into water, extracted with benzene, washed with water, dried over sodium sulfate anhydride, and thereafter the solvent was evaporated and the residue was distilled under reduced pressure to give 38.4 g (Y., 79.3%) of 4-bromopheny methoxymethyl ether. b.p.; 65°-67° C./0.6 mmHg GC; 99.4%
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 4-bromophenol (1.0 g, 5.8 mmol) in anhydrous THF (10 mL) was added NaH (60%, 254 mg, 6.4 mmol) at 0° C. After being stirred at the temperature for 0.5 h, MOM-Cl (698 mg, 8.7 mmol) was added to the mixture. The mixture was stirred at 0° C. for 0.5 h, warmed to room temperature for 2 h, quenched with water, and extracted with EtOAc. The organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE:EtOAc=50:1) to give 1-bromo-4-(methoxymethoxy)benzene (1 g, yield 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
254 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
698 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(methoxymethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(methoxymethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(methoxymethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(methoxymethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-(methoxymethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(methoxymethoxy)benzene

Citations

For This Compound
30
Citations
IS Popova, AA Formanovsky, IV Mikhura - Russian chemical bulletin, 2002 - Springer
A procedure was developed for the preparation of 2- and 3-pyridinyl(aryl)methanones by the reactions of aryllithium with methyl pyridinecarboxylate and methyl esters of substituted …
Number of citations: 6 link.springer.com
M Miyakawa, TS Scanlan - Synthetic Communications, 2006 - Taylor & Francis
3‐Iodothyronamine (T 1 AM) is a novel metabolite of thyroid hormone. In HEK‐293 cells expressing an orphan G‐protein coupled receptor, the trace amine receptor, T 1 AM, potently …
Number of citations: 27 www.tandfonline.com
V Diemer, H Chaumeil, A Defoin, A Fort, A Boeglin… - 2006 - Wiley Online Library
Noncentrosymmetric molecules with a π‐conjugated system and, among them, push–pull molecules such as pyridinium phenoxide, are a promising new class of materials for …
C Moineau, V Bolitt, D Sinou - The Journal of Organic Chemistry, 1998 - ACS Publications
Treatment of p-tert-butylphenyl 4,6-di-O-benzyl-2,3-dideoxy-α-d-erythro-hex-2-enopyranoside (1aα) or the 4,6-di-O-(tert-butyldimethylsilyl) analogue (1bα) with various functionalized …
Number of citations: 45 pubs.acs.org
H Kikuchi, Y Matsuo, Y Katou, Y Kubohara, Y Oshima - Tetrahedron, 2012 - Elsevier
From the fruiting bodies of Dictyostelium polycephalum, we obtained four aromatic compounds: dictyobiphenyl A (1) and B (2) and dictyoterphenyl A (3) and B (4). The synthesis of 1–4 …
Number of citations: 34 www.sciencedirect.com
R Arai, S Uemura, M Irie, K Matsuda - Journal of the American …, 2008 - ACS Publications
… 1-Bromo-4-methoxymethoxy-benzene (3.0 g, 11.4 mmol), Pd(PPh 3 ) 4 (200 mg, 0.17 mmol), and aqueous Na 2 CO 3 (20 wt %, 30 mL) were added to the solution. The solution was …
Number of citations: 69 pubs.acs.org
CE Rye, D Barker - The Journal of Organic Chemistry, 2011 - ACS Publications
The enantioselective synthesis of three structurally distinct classes of lignan from a single, aza-Claisen-derived, chiral morpholine amide is reported. The class of lignan formed is …
Number of citations: 69 pubs.acs.org
Y HATANAKA, M HASHIMOTO… - Chemical and …, 1994 - jstage.jst.go.jp
3-Phenyl-3-trifluoromethyl-diazirine derivatives with nitro and alkoxy substituents on their aromatic ring have been synthesized as carbene precursors for chromogenic detection of …
Number of citations: 46 www.jstage.jst.go.jp
T Garnier, M Danel, V Magné, A Pujol… - The Journal of …, 2018 - ACS Publications
The copper(I)-doped zeolite Cu I –USY proved to be a versatile, efficient, and recyclable catalyst for various Ullmann-type coupling reactions. Easy to prepare and cheap, this catalytic …
Number of citations: 41 pubs.acs.org
A Venkanna, KH Cho, LP Dhorma, DN Kumar… - European journal of …, 2019 - Elsevier
Here we first time report an unprecedented and unnatural six-membered 1,5-oxaza spiroquinone scaffold with structural novelty, a convenient and efficient synthetic route was …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.